molecular formula C32H47B2NO4 B1661961 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 478706-06-8

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B1661961
CAS No.: 478706-06-8
M. Wt: 531.3
InChI Key: VWWIAQNEZFWMFK-UHFFFAOYSA-N
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Description

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a boronic ester derivative of carbazole. This compound is notable for its role in organic synthesis, particularly in the formation of conjugated polymers and other complex organic molecules. Its structure includes a carbazole core substituted with octyl and dioxaborolan groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a palladium-catalyzed Suzuki coupling reaction. This reaction is performed between 9-octyl-3,6-dibromo-9H-carbazole and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or toluene

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boronic ester groups to hydroxyl groups or other reduced forms.

    Substitution: The boronic ester groups can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Aryl halides, alkyl halides, with palladium catalysts

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of complex organic materials and polymers.

Scientific Research Applications

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several scientific research applications:

    Chemistry: Used in the synthesis of conjugated polymers and organic semiconductors.

    Biology: Employed in the development of biosensors and bioimaging agents.

    Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic ester groups act as intermediates in these reactions, facilitating the transfer of organic groups to form complex molecules. The molecular targets and pathways involved depend on the specific application, such as the formation of conjugated polymers or the development of biosensors.

Comparison with Similar Compounds

Similar Compounds

    9-Octyl-3,6-dibromo-9H-carbazole: A precursor in the synthesis of the target compound.

    9-Octyl-3,6-dihydroxy-9H-carbazole: A reduced form of the target compound.

    3,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole: Lacks the octyl group, affecting its solubility and reactivity.

Uniqueness

9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is unique due to its combination of octyl and dioxaborolan substituents, which enhance its solubility and reactivity in organic synthesis. This makes it particularly valuable in the development of advanced materials and electronic devices.

Properties

IUPAC Name

9-octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-18-16-23(33-36-29(2,3)30(4,5)37-33)21-25(27)26-22-24(17-19-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWIAQNEZFWMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90728842
Record name 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478706-06-8
Record name 9-Octyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90728842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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